4-Tert-butylpyridin-3-OL
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
4-tert-butylpyridin-3-ol |
InChI |
InChI=1S/C9H13NO/c1-9(2,3)7-4-5-10-6-8(7)11/h4-6,11H,1-3H3 |
InChI Key |
PSQTWFHGBYDELN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=NC=C1)O |
Origin of Product |
United States |
Synthetic Methodologies for 4 Tert Butylpyridin 3 Ol
Strategic Approaches to Substituted Pyridine (B92270) Synthesis
The synthesis of substituted pyridines, a cornerstone of heterocyclic chemistry, relies on a variety of strategic approaches developed over more than a century. These strategies can be broadly categorized into the construction of the pyridine ring from acyclic precursors (de novo synthesis) and the modification of a pre-existing pyridine ring.
Classical methods, such as the Hantzsch pyridine synthesis, involve the condensation of a β-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or an ammonia equivalent to form a dihydropyridine (B1217469), which is subsequently oxidized to the pyridine. nih.gov Other notable condensation reactions include the Guareschi-Thorpe and Krohnke syntheses. nih.gov
More contemporary strategies often employ cycloaddition reactions. samipubco.com The inverse-electron-demand Diels-Alder reaction, for instance, has proven to be a powerful tool for preparing highly substituted pyridines from precursors like 1,2,4-triazines. google.com Transition metal-catalyzed reactions have also become indispensable, enabling the cyclization of nitriles and alkynes to form the pyridine core with high efficiency and selectivity. chemicalbook.com
Multi-component reactions (MCRs) represent another significant advancement, allowing for the assembly of complex pyridine structures in a single step from three or more starting materials. researchgate.netontosight.ai These reactions are highly convergent and atom-economical. A notable example is the three-component synthesis of pyridin-4-ols from alkoxyallenes, nitriles, and carboxylic acids. researchgate.net Recently, novel strategies involving the temporary opening of the pyridine ring have been developed to achieve functionalization at positions that are otherwise difficult to access, such as the meta position. acs.org
| Synthetic Strategy | Description | Key Precursors | Advantages |
| Hantzsch Synthesis | Condensation followed by oxidation to form the aromatic ring. | β-dicarbonyl compound, aldehyde, ammonia. | Well-established, versatile for symmetrical pyridines. |
| Cycloaddition Reactions | Inverse-electron-demand Diels-Alder reaction to form the heterocyclic ring. | 1,2,4-Triazines, enamines. | Access to highly substituted pyridines, avoids harsh oxidation. google.com |
| Transition Metal Catalysis | Cyclization catalyzed by metals like palladium or copper. chemicalbook.com | Nitriles, alkynes. | High yields and selectivity. chemicalbook.com |
| Multi-Component Reactions | One-pot synthesis from three or more starting materials. ontosight.ai | Varies (e.g., alkoxyallenes, nitriles, acids). researchgate.net | High efficiency, atom economy, reduced waste. ontosight.ai |
| Ring-Opening/Closing | Temporary dearomatization to enable functionalization, followed by rearomatization. | Substituted pyridines, electrophilic reagents. | Access to unconventional substitution patterns. acs.org |
Synthesis of 4-Tert-butylpyridin-3-OL via Established Pyridinol Routes
The synthesis of the specific target molecule, this compound, can be achieved by applying established methods for pyridinol synthesis with careful selection of starting materials to ensure the correct substitution pattern. A primary challenge is the regioselective introduction of the tert-butyl group at the C4 position and the hydroxyl group at the C3 position.
One viable and established approach involves the regioselective addition of an organometallic reagent to a pre-functionalized pyridine ring. Specifically, a transition-metal-free method has been reported for the synthesis of 3-substituted 4-tert-butylpyridine (B128874) derivatives. researchgate.net This strategy can be adapted by using a pyridine precursor where the 3-position is occupied by a protected hydroxyl group, such as a methoxy (B1213986) group (3-methoxypyridine).
The synthesis would proceed via the following key steps:
Nucleophilic Addition: A tert-butyl Grignard reagent (tert-butylmagnesium chloride) or tert-butyllithium (B1211817) is added to 3-methoxypyridine. The addition occurs preferentially at the C4 position.
Oxidation/Aromatization: The resulting dihydropyridine intermediate is oxidized back to the aromatic pyridine ring. This can often be achieved by air oxidation or by using a mild chemical oxidant.
Deprotection: The methoxy group at the C3 position is cleaved to reveal the final hydroxyl group. This is typically accomplished using strong acids like hydrobromic acid (HBr) or a Lewis acid such as boron tribromide (BBr₃).
This pathway provides a reliable and regiocontrolled route to the desired this compound structure.
| Step | Reactants | Key Reagents | Intermediate/Product | Purpose |
| 1 | 3-Methoxypyridine | tert-Butylmagnesium chloride | 4-tert-Butyl-3-methoxy-1,4-dihydropyridine | Regioselective introduction of the tert-butyl group. |
| 2 | Dihydropyridine intermediate | Air or mild oxidant (e.g., MnO₂) | 4-tert-Butyl-3-methoxypyridine | Restoration of the aromatic pyridine ring. |
| 3 | 4-tert-Butyl-3-methoxypyridine | Hydrobromic acid (HBr) or BBr₃ | This compound | Cleavage of the ether to yield the final pyridinol. |
Novel Synthetic Pathways and Methodological Advancements for this compound
Modern organic synthesis emphasizes the development of more efficient, selective, and environmentally benign methods. For this compound, several novel approaches offer advantages over more traditional routes.
A significant advancement is the development of transition-metal-free synthesis pathways . The addition of tert-butyl magnesium reagents to pyridine derivatives without the need for a metal catalyst is a prime example. researchgate.net This approach not only simplifies the reaction setup and purification but also avoids the cost and potential toxicity associated with transition metals, making it a "greener" alternative.
One-pot multicomponent reactions (MCRs) , while not yet explicitly reported for this exact isomer, represent a promising avenue for future development. ontosight.ai A hypothetical MCR could involve the condensation of a β-ketone bearing a tert-butyl group, an ammonia source, and a synthon providing the C3-hydroxyl functionality, potentially leading to the target molecule in a single, highly efficient step.
Stereoselective Synthesis and Chiral Induction in this compound Derivatives
The parent molecule, this compound, is achiral and does not possess any stereocenters. However, the principles of stereoselective synthesis become highly relevant when considering its derivatives, where chirality can be introduced either on substituents attached to the ring or by modifying the ring itself.
There are two primary hypothetical strategies for creating chiral derivatives:
Asymmetric Modification of the Pyridine Ring: The pyridine ring can be subjected to asymmetric reduction (e.g., asymmetric hydrogenation) to form a chiral piperidine (B6355638) ring. Starting from a this compound derivative, this would generate multiple new stereocenters, and the use of a chiral catalyst would allow for the selective formation of one enantiomer or diastereomer over others.
Introduction of Chiral Substituents: A chiral side chain could be introduced at one of the open positions on the ring (C2, C5, or C6) via methods such as cross-coupling. For example, coupling a chiral boronic acid to a halogenated this compound precursor using a palladium catalyst would yield a chiral derivative. The synthesis of chiral building blocks often relies on the "chiral pool," utilizing readily available, inexpensive chiral molecules from nature, such as terpenes or amino acids. nih.gov
While specific methods for the stereoselective synthesis of this compound derivatives are not extensively documented, the broader field of asymmetric catalysis offers a robust toolkit for their potential creation. acs.org
Sustainable Synthesis and Green Chemistry Principles in this compound Production
The production of specialty chemicals like this compound is increasingly guided by the principles of green and sustainable chemistry, which aim to minimize environmental impact.
Key green principles applicable to its synthesis include:
Atom Economy: Utilizing reaction pathways, such as multi-component reactions, that incorporate the maximum number of atoms from the reactants into the final product, thus minimizing waste. ontosight.ai
Use of Safer Solvents and Reagents: Replacing hazardous solvents with greener alternatives (e.g., water or ionic liquids) or performing reactions under solvent-free conditions. ontosight.ai
Energy Efficiency: Employing methods like microwave-assisted synthesis to reduce reaction times and energy consumption compared to conventional heating. ontosight.ai
Catalysis: Using catalytic reagents in place of stoichiometric ones reduces waste. The development of transition-metal-free catalytic systems is particularly advantageous as it avoids heavy metal waste. researchgate.net Furthermore, the use of magnetically recoverable nanocatalysts in pyridine synthesis allows for easy separation and reuse of the catalyst, enhancing sustainability. rsc.org
| Green Chemistry Principle | Application in Synthesis of this compound | Benefit |
| Avoidance of Metal Catalysts | Use of transition-metal-free Grignard addition. researchgate.net | Reduces toxic metal waste, lowers cost, simplifies purification. |
| Energy Efficiency | Application of microwave irradiation to synthetic steps. ontosight.ai | Drastically reduced reaction times and energy input. |
| High Atom Economy | Design of potential one-pot, multi-component syntheses. ontosight.ai | Maximizes efficiency and minimizes by-product formation. |
| Catalyst Recyclability | Use of recoverable catalysts (e.g., magnetic nanocatalysts). rsc.org | Lowers catalyst loading over time, reduces waste, improves process economics. |
Chemical Reactivity and Mechanistic Investigations of 4 Tert Butylpyridin 3 Ol
Fundamental Reaction Pathways and Transformation Mechanisms
The reactivity of 4-tert-butylpyridin-3-ol is multifaceted. The pyridine (B92270) ring can undergo substitution reactions, while the hydroxyl group can participate in reactions typical of alcohols and phenols. The tert-butyl group, being sterically bulky, can influence the regioselectivity of these reactions by sterically hindering certain positions on the ring.
The formation of derivatives such as 6-(2,2-dimethylprop-3-yl)-5-tert-butyl-4-nitro-2-(quinoline-2-yl)-pyridine-3-ol has been observed in complex reaction mixtures, suggesting that the pyridine core can undergo significant transformations. nih.gov For instance, the condensation of quinaldine (B1664567) with 4,6-di(tert-butyl)-3-nitro-1,2-benzoquinone can lead to the formation of various heterocyclic compounds, including a derivative of this compound. nih.gov The proposed mechanisms for these transformations often involve intricate multi-step processes, including ring expansion and contraction of reaction intermediates. nih.gov
Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Ring of this compound
Conversely, the pyridine ring is more susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom. youtube.com This is because the electronegative nitrogen can stabilize the negative charge in the intermediate Meisenheimer complex. youtube.com For substituted pyridines, the positions of leaving groups are crucial for reactivity, with 2- and 4-halopyridines being significantly more reactive than their 3-substituted counterparts. youtube.com In the case of this compound, the hydroxyl group at the 3-position is not at an ideal location to facilitate nucleophilic attack in the same way a leaving group at the 2- or 4-position would.
Reactions Involving the Hydroxyl Moiety of this compound
The hydroxyl group of this compound exhibits reactivity characteristic of phenols. It can act as a weak acid and can be deprotonated by a suitable base. nih.gov This phenoxide intermediate is a potent nucleophile and can undergo O-alkylation and O-acylation reactions.
Furthermore, the hydroxyl group can be oxidized. For instance, primary and secondary alcohols can be efficiently oxidized by tert-butyl hydroperoxide in the presence of chromium tetra-tert-butoxide. researchgate.net While specific studies on the oxidation of this compound are not prevalent, the general principles of alcohol oxidation suggest that the hydroxyl group could be converted to a carbonyl group under appropriate conditions.
The hydroxyl group also influences the electronic properties of the pyridine ring, making it more susceptible to electrophilic attack.
Regioselectivity and Stereoselectivity in Chemical Transformations of this compound
The regioselectivity of reactions involving this compound is significantly influenced by the steric hindrance of the tert-butyl group and the electronic effects of the hydroxyl group and the ring nitrogen. In electrophilic substitutions, the incoming electrophile is likely to be directed to the positions activated by the hydroxyl group, but the bulky tert-butyl group at the 4-position will sterically hinder attack at the adjacent 5-position.
In nucleophilic additions to related pyridine systems, such as 3,4-pyridynes, reactions can occur with poor regioselectivity. nih.gov However, the introduction of substituents can control the regioselectivity. For example, a bromo substituent at the 5-position of a 3,4-pyridyne was found to favor nucleophilic addition at the C3 position. nih.gov While this is a different system, it highlights the principle that substituents play a crucial role in directing the outcome of reactions on pyridine rings.
Catalytic Applications and Roles of this compound in Organic Reactions
While specific examples of this compound as an organocatalyst or in acid-base catalysis are not widely reported, its structural features suggest potential applications. The hydroxyl group can act as a hydrogen bond donor, and the pyridine nitrogen can act as a hydrogen bond acceptor or a Brønsted base. This dual functionality is a common feature in many organocatalysts. For instance, related pyridine derivatives, like 2,6-di-tert-butyl-4-methylpyridine, are known to act as non-nucleophilic Brønsted bases. researchgate.net The combination of a sterically hindered base and a hydroxyl group in this compound could potentially be exploited in catalysis.
In the realm of metal-catalyzed reactions, pyridines are common ligands for transition metals. The nitrogen atom of this compound can coordinate to a metal center, and the resulting complex could exhibit catalytic activity. The electronic properties of the pyridine ring, modulated by the tert-butyl and hydroxyl groups, would influence the properties of the metal complex.
A related compound, 4-tert-butylpyridine (B128874), is widely used as an additive in the electrolytes of dye-sensitized solar cells (DSSCs). ossila.comsigmaaldrich.com It is believed to improve the performance of these cells by adsorbing onto the semiconductor surface and suppressing charge recombination. ossila.com Although this compound is a different molecule, this application of a structurally similar compound highlights the potential for pyridinols to interact with and modify the properties of metal-based systems.
Photochemical and Electrochemical Reactivity of this compound
Detailed research findings and data tables regarding the photochemical and electrochemical reactivity of this compound are not available in the current scientific literature.
Lack of Publicly Available Research on the Coordination Chemistry of this compound
Despite a thorough search of scientific databases and literature, no specific research articles or detailed data could be found on the coordination chemistry of the compound this compound. Therefore, it is not possible to provide a detailed article on its metal complexation, ligand properties, and catalytic applications as requested.
The initial and subsequent targeted searches for information on "this compound" and its metal complexes did not yield any specific studies that would allow for a comprehensive and scientifically accurate article based on the provided outline. The existing literature focuses on related but structurally distinct compounds, most notably 4-tert-butylpyridine. While this related molecule has been studied in the context of coordination chemistry, the presence of a hydroxyl group at the 3-position in this compound fundamentally changes the molecule's properties as a ligand. This hydroxyl group introduces a potential second coordination site and alters the electronic and steric environment of the pyridine nitrogen, meaning that data from 4-tert-butylpyridine cannot be accurately extrapolated to this compound.
A detailed article on the following topics, as per the user's request, cannot be generated due to the absence of specific research on this compound:
Coordination Chemistry and Ligand Design Incorporating 4 Tert Butylpyridin 3 Ol
Supramolecular Chemistry and Self-Assembly Processes Involving 4-Tert-butylpyridin-3-OL:There are no published studies on the role of this compound in the formation of larger, self-assembled chemical structures.
Given the strict requirement to focus solely on this compound and to provide thorough, informative, and scientifically accurate content, the lack of primary research data makes the generation of the requested article impossible at this time. Further research into the synthesis and coordination chemistry of this specific compound would be required before such an article could be written.
Computational and Theoretical Studies of 4 Tert Butylpyridin 3 Ol
Quantum Chemical Calculations of Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-tert-butylpyridin-3-ol, methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and more commonly, Density Functional Theory (DFT) with various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G*, cc-pVTZ) would be employed to determine its electronic structure and optimal molecular geometry.
These calculations would yield crucial information, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the resulting band gap. The molecular geometry would be optimized to find the most stable three-dimensional arrangement of atoms, providing precise bond lengths, bond angles, and dihedral angles.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound from DFT Calculations (Note: This table is illustrative of expected data, as specific literature is unavailable.)
| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP/6-311++G(d,p)) |
|---|---|---|
| Bond Lengths (Å) | C-O (hydroxyl) | 1.365 |
| C-N (pyridine ring) | 1.334 | |
| C-C (tert-butyl) | 1.540 | |
| Bond Angles (°) | C-O-H | 109.5 |
| C-C-N (pyridine ring) | 123.8 | |
| Dihedral Angles (°) | H-O-C-C | 0.0 or 180.0 |
Spectroscopic Property Prediction through Computational Methods
Computational methods are invaluable for predicting and interpreting spectroscopic data. For this compound, theoretical calculations would be used to simulate various types of spectra.
Infrared (IR) and Raman Spectroscopy: By calculating the vibrational frequencies, the IR and Raman spectra can be predicted. This helps in assigning the observed experimental bands to specific vibrational modes of the molecule, such as the O-H stretch, C-N stretching in the pyridine (B92270) ring, and the characteristic vibrations of the tert-butyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These theoretical shifts, when compared to experimental data, aid in the structural elucidation of the molecule.
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations are used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. This provides insight into the electronic structure and the nature of the molecular orbitals involved in the transitions.
Reaction Mechanism Elucidation using Density Functional Theory (DFT)
DFT is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, DFT calculations could be used to explore various potential reaction pathways, such as its synthesis, oxidation, or its role as a ligand in catalysis.
This involves locating the transition state structures for each elementary step of a proposed mechanism and calculating the activation energies. By mapping the potential energy surface, the most favorable reaction pathway can be identified. For instance, the acidity of the hydroxyl proton and the nucleophilicity of the nitrogen atom could be computationally assessed to predict its reactivity in different chemical environments.
Ligand-Metal Interaction Energetics and Bonding Analysis
As a substituted pyridine, this compound has the potential to act as a ligand in coordination complexes with metal ions. Computational chemistry provides detailed insights into the nature of these interactions.
An energy decomposition analysis (EDA) could be performed to break down the total interaction energy between the ligand and a metal center into physically meaningful components: electrostatic interaction, Pauli repulsion, and orbital interaction. Furthermore, Natural Bond Orbital (NBO) analysis would be used to understand the donor-acceptor interactions, quantifying the charge transfer between the ligand and the metal. Studies on related pyridine-containing ligands have shown that electrostatic forces and σ-donation are often the dominant contributors to the bonding.
Table 2: Illustrative Energy Decomposition Analysis for a Hypothetical [M(this compound)]²⁺ Complex (Note: This table is illustrative of expected data, as specific literature is unavailable.)
| Energy Component | Value (kcal/mol) | Percentage of Total Attraction |
|---|---|---|
| Electrostatic Interaction (ΔE_elstat) | -50.0 | 60% |
| Orbital Interaction (ΔE_orb) | -33.3 | 40% |
| Pauli Repulsion (ΔE_Pauli) | +40.0 | - |
| Total Interaction Energy (ΔE_int) | -43.3 | 100% |
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of this compound in different environments, such as in solution or in a biological system. These simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of its conformational landscape over time.
Applications of 4 Tert Butylpyridin 3 Ol in Functional Materials and Advanced Technologies
Potential Role in Photovoltaic Systems and Energy Conversion Devices
There is no available scientific literature or research data describing the potential role or performance of 4-tert-butylpyridin-3-ol in photovoltaic systems or energy conversion devices. Searches for its application as a component in dye-sensitized solar cells (DSSCs), perovskite solar cells (PSCs), or other photovoltaic technologies did not yield any relevant results. Consequently, there are no research findings to present regarding its efficiency, stability, or mechanism of action in this context.
In contrast, the closely related compound 4-tert-butylpyridine (B128874) (TBP) is a well-documented additive in the electrolytes of DSSCs and as a component in the hole transport layer of PSCs, where it is known to improve device efficiency and stability.
Integration into Organic Electronic and Optoelectronic Materials
There is no information available regarding the integration of this compound into organic electronic and optoelectronic materials. Research on its use as a building block for organic semiconductors, as a component in organic light-emitting diodes (OLEDs), or in organic field-effect transistors (OFETs) has not been published in the available scientific literature. Therefore, no data on its electronic properties, such as charge mobility or energy levels, within such devices can be provided.
Development of Novel Polymeric Materials Incorporating this compound
There is no available research on the development of novel polymeric materials that incorporate this compound as a monomer or a functional side group. The synthesis, characterization, and properties of polymers derived from or functionalized with this specific compound have not been reported in the accessible scientific literature. Therefore, no information on the thermal, mechanical, or functional properties of such polymers can be presented.
Analytical Method Development and Validation for 4 Tert Butylpyridin 3 Ol
Chromatographic Separation Techniques
Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components within a mixture. For 4-tert-butylpyridin-3-ol, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) present viable options for analysis, each with its own set of considerations for method development.
HPLC is a versatile technique well-suited for the analysis of moderately polar and non-volatile compounds like this compound. A typical reversed-phase HPLC method would be the initial approach.
Method Development Strategy:
The development of an HPLC method would involve the systematic optimization of several key parameters to achieve adequate resolution, peak shape, and analysis time.
Column Selection: A C18 or C8 column would be a primary choice, offering a good balance of hydrophobicity for retaining the tert-butyl group while allowing for elution with a suitable mobile phase. The polar hydroxyl and pyridine (B92270) functionalities will also influence retention.
Mobile Phase Composition: A mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727) would be employed. The pH of the aqueous phase is a critical parameter due to the basic nature of the pyridine ring and the acidic nature of the hydroxyl group. Buffering the mobile phase in the range of pH 3-7 would be necessary to ensure consistent retention times and peak shapes by controlling the ionization state of the molecule.
Detection: The chromophoric pyridine ring allows for straightforward detection using a UV detector. A wavelength scan would be performed to determine the absorption maximum (λmax), which is anticipated to be in the range of 260-280 nm.
Flow Rate and Temperature: A flow rate of 1.0 mL/min is a common starting point, with adjustments made to optimize analysis time and resolution. Column temperature can also be used to fine-tune selectivity and improve peak shape.
Illustrative HPLC Method Parameters:
The following table presents a hypothetical set of optimized HPLC conditions for the analysis of this compound.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 20% B to 80% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 265 nm |
| Injection Volume | 10 µL |
| Retention Time | Approximately 5.2 minutes |
GC is a powerful technique for the analysis of volatile and thermally stable compounds. The volatility of this compound may allow for direct GC analysis, although derivatization of the polar hydroxyl group might be necessary to improve peak shape and thermal stability.
Method Development Strategy:
Column Selection: A mid-polarity capillary column, such as one with a 5% phenyl-polysiloxane stationary phase (e.g., DB-5 or equivalent), would be a suitable starting point. This type of column provides good selectivity for a wide range of compounds.
Temperature Program: A temperature gradient would be necessary to ensure the elution of this compound in a reasonable time with good peak shape. An initial oven temperature of around 100 °C, held for a few minutes, followed by a ramp to a final temperature of approximately 250-280 °C would be a typical program.
Injector and Detector: A split/splitless injector would be used, with the split ratio optimized based on the sample concentration. Flame Ionization Detection (FID) would be a suitable and robust choice for quantification due to the presence of carbon atoms in the molecule.
Derivatization: If direct analysis results in poor peak shape or thermal degradation, silylation of the hydroxyl group with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) could be employed. This would increase the volatility and thermal stability of the analyte.
Illustrative GC Method Parameters:
The table below outlines a potential set of GC conditions for the analysis of this compound.
| Parameter | Condition |
| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | 100 °C (2 min), ramp at 15 °C/min to 280 °C (5 min) |
| Injector Temperature | 250 °C |
| Detector Temperature | 300 °C (FID) |
| Injection Volume | 1 µL (Split ratio 20:1) |
| Retention Time | Approximately 10.5 minutes |
For unambiguous identification and for the analysis of trace-level impurities, hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.
GC-MS: In GC-MS, the mass spectrometer provides detailed structural information about the eluting peaks. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak and characteristic fragmentation patterns, including the loss of a methyl group from the tert-butyl moiety.
LC-MS: LC-MS is particularly useful for confirming the molecular weight of the compound and for analyzing potential impurities without the need for derivatization. Electrospray ionization (ESI) in positive ion mode would be the preferred ionization technique, as the pyridine nitrogen is readily protonated. This would result in a prominent [M+H]+ ion. A method for determining 4-tert-butylphenol (B1678320) in drinking water by LC-MS/MS has been established, which could serve as a basis for developing a method for this compound. researchgate.net
Spectrophotometric Quantification Methods
While chromatography is the preferred method for separation and quantification, UV-Vis spectrophotometry can be employed for a simple, rapid, and cost-effective estimation of the concentration of this compound in a pure sample or a simple matrix.
The method would be based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.
Method Development:
Solvent Selection: A suitable solvent that dissolves the compound and is transparent in the UV region of interest (e.g., methanol, ethanol, or a buffered aqueous solution) would be chosen.
Determination of λmax: A solution of this compound would be scanned across a UV-Vis range (typically 200-400 nm) to identify the wavelength of maximum absorbance (λmax).
Calibration Curve: A series of standard solutions of known concentrations would be prepared, and their absorbance at the λmax would be measured. A calibration curve of absorbance versus concentration would then be plotted.
Quantification: The absorbance of a sample solution of unknown concentration would be measured, and its concentration would be determined from the calibration curve.
Illustrative Spectrophotometric Method Validation Parameters:
| Parameter | Illustrative Finding |
| λmax | 265 nm |
| Linearity Range | 1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Molar Absorptivity (ε) | To be determined experimentally |
Impurity Profiling and Purity Assessment
Impurity profiling is a critical aspect of quality control, as the presence of impurities can affect the efficacy and safety of a chemical compound. The analytical methods developed, particularly HPLC and GC-MS, would be central to identifying and quantifying impurities in this compound.
Potential Impurities:
Potential impurities could arise from the synthetic route or from degradation. These might include:
Starting materials and reagents used in the synthesis.
Isomers of the final product.
By-products from side reactions.
Degradation products formed during storage or processing.
Analytical Approach:
A high-resolution HPLC or GC method capable of separating the main component from all potential impurities would be developed and validated.
LC-MS and GC-MS would be used to identify the chemical structures of the detected impurities based on their mass-to-charge ratios and fragmentation patterns.
The quantification of impurities would typically be performed using the area normalization method in HPLC or GC, assuming that the response factor of the impurity is similar to that of the main compound. For accurate quantification of specific impurities, reference standards would be required.
Purity Assessment:
The purity of this compound would be determined by subtracting the sum of all quantified impurities from 100%. This is often referred to as "purity by chromatography."
Illustrative Impurity Profile Data:
| Impurity ID | Retention Time (min) | Identity (if known) | Area % |
| Impurity A | 4.5 | Starting Material X | 0.08 |
| Impurity B | 6.1 | Isomer Y | 0.12 |
| Impurity C | 7.8 | Unknown | 0.05 |
| Purity | 5.2 | This compound | 99.75 |
Biochemical Interaction Studies and Mechanistic Insights of 4 Tert Butylpyridin 3 Ol
Structure-Activity Relationship (SAR) Investigations in Biochemical Contexts
Similarly, no structure-activity relationship (SAR) studies focusing on 4-tert-butylpyridin-3-ol and its analogs in biochemical contexts have been published. SAR studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. Such studies typically involve synthesizing and testing a series of related compounds to identify key structural features responsible for potency and selectivity.
The absence of such research means that the influence of the tert-butyl group at the 4-position and the hydroxyl group at the 3-position of the pyridine (B92270) ring on any potential biological activity remains unknown. A hypothetical table outlining potential structural modifications and their anticipated (but unconfirmed) effects is provided below for conceptual understanding.
Hypothetical Structure-Activity Relationships of this compound Analogs
| Compound | R1 (Position 4) | R2 (Position 3) | Relative Activity |
|---|---|---|---|
| This compound | -C(CH3)3 | -OH | Reference (Data not available) |
| Analog A | -H | -OH | Data not available |
| Analog B | -C(CH3)3 | -OCH3 | Data not available |
Conclusion and Future Research Directions
Summary of Current Research and Knowledge Gaps for 4-Tert-butylpyridin-3-OL
A comprehensive review of scientific literature reveals a significant void in dedicated research on this compound. Unlike its close relative, 4-tert-butylpyridine (B128874), which is widely utilized as an additive in electrolytes for dye-sensitized solar cells (DSSCs) and perovskite solar cells ossila.comsigmaaldrich.comchemicalbook.comucsd.edunih.gov, this compound has not been the primary subject of extensive studies. The existing body of research is largely focused on the parent compound, 4-tert-butylpyridine, or other derivatives.
The primary knowledge gaps for this compound encompass nearly all aspects of its chemical profile:
Synthesis: There are no well-established, optimized, and widely published synthetic routes specifically for this compound. While general methods for the synthesis of hydroxypyridines exist, their applicability and efficiency for this particular substituted isomer have not been detailed.
Physicochemical Properties: Detailed experimental data on fundamental properties such as melting point, boiling point, solubility, pKa, and spectral characteristics (NMR, IR, MS) are not readily available in the public domain.
Biological Activity: The biological and pharmacological profile of this compound remains unexplored. There is a lack of screening studies to determine any potential bioactivity, such as antimicrobial, antioxidant, or enzyme inhibition properties. Research on related structures, such as 3-hydroxypyridine-4-one derivatives, has shown anti-tyrosinase and antioxidant activities, suggesting that the hydroxypyridine moiety can be a pharmacologically active scaffold nih.gov.
Applications: Consequently, with no established properties or activities, there are no documented applications for this compound in materials science, medicinal chemistry, or agriculture.
Identification of Emerging Research Opportunities and Challenges
The profound lack of information on this compound itself presents a fertile ground for new research endeavors.
Emerging Research Opportunities:
Development of Novel Synthetic Pathways: A primary opportunity lies in the development and optimization of efficient and scalable synthetic routes to access this compound. This would be the foundational step for any further investigation.
Screening for Biological Activity: Given that other hydroxypyridine derivatives exhibit interesting biological properties, a broad screening campaign of this compound is warranted nih.gov. This could uncover potential applications in medicine or agriculture. The tert-butyl group can, in some contexts, enhance the biological activity of molecules by increasing their lipophilicity.
Materials Science Exploration: The structural similarity to 4-tert-butylpyridine, a key component in solar cell technology, suggests a potential, albeit unexplored, role for this compound in materials science ossila.compubcompare.ai. The introduction of a hydroxyl group could alter the electronic properties, solubility, and intermolecular interactions, potentially leading to novel applications in organic electronics or as a ligand in coordination chemistry.
Challenges:
Synthetic Hurdles: The synthesis of polysubstituted pyridines can be challenging, often requiring multi-step procedures with potential for low yields and difficult purification of isomers.
Lack of Foundational Data: The absence of basic physicochemical and toxicological data necessitates starting research from the ground up, which can be time-consuming and resource-intensive.
Uncertainty of Application: Without any prior indication of its properties, research into this compound carries an inherent risk, as there is no guarantee of discovering commercially or scientifically valuable applications.
Interdisciplinary Research Prospects for this compound
The potential of this compound can be most effectively unlocked through interdisciplinary collaboration.
Medicinal Chemistry and Pharmacology: A partnership between synthetic organic chemists and pharmacologists could lead to the synthesis of this compound and its derivatives, followed by systematic screening for various biological activities. Studies on related N,N-disubstituted 2-amino-1,3-thiazoline derivatives containing a 4-tert-butylbenzyl group have shown promise in the context of neurodegenerative diseases, highlighting the potential utility of the tert-butylphenyl moiety in drug design researchgate.net.
Materials Science and Engineering: Collaboration between materials scientists and chemists could explore the use of this compound as a novel additive in perovskite or dye-sensitized solar cells, investigating how the hydroxyl group impacts device efficiency, stability, and charge recombination dynamics ucsd.edunih.gov. Its potential as a building block for new polymers or functional materials could also be investigated.
Computational Chemistry and Experimental Chemistry: Theoretical chemists can play a crucial role by performing computational studies to predict the physicochemical properties, spectral data, and potential biological interactions of this compound. These theoretical insights can guide experimental efforts, saving time and resources.
Q & A
Q. What are the key challenges in synthesizing 4-Tert-butylpyridin-3-OL, and how can reaction conditions be optimized?
Synthesis of this compound often involves regioselective functionalization of the pyridine ring and stabilization of the hydroxyl group. A common challenge is achieving high yields while avoiding side reactions, such as oxidation of the hydroxyl group. Optimization strategies include:
- Using protective groups (e.g., tert-butyl) to shield reactive sites during synthesis .
- Employing photoinduced reactions to enhance selectivity, as demonstrated in phosphonylation studies of similar pyridine derivatives .
- Monitoring reaction progress via P NMR or LC-MS to identify intermediates and adjust conditions dynamically .
Q. How can purity and structural integrity of this compound be validated after synthesis?
Analytical workflows should combine:
- Chromatography : HPLC or GC-MS to assess purity and detect impurities.
- Spectroscopy : H NMR and C NMR to confirm the presence of the tert-butyl group (δ ~1.3 ppm for tert-butyl protons) and hydroxyl proton (broad singlet at δ ~5-6 ppm) .
- Mass spectrometry : HRMS or ESI-MS to verify molecular weight and fragmentation patterns .
Q. What safety protocols are critical when handling this compound in the lab?
Safety measures align with guidelines for pyridine derivatives:
- Use PPE (gloves, goggles) to prevent skin/eye contact, as tert-butyl-substituted compounds may cause irritation .
- Work in a fume hood to avoid inhalation of volatile byproducts.
- Store in sealed containers under inert gas (e.g., N) to prevent degradation .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity of this compound in catalytic systems?
Advanced DFT calculations can map:
- Electron density distribution to identify nucleophilic/electrophilic sites (e.g., hydroxyl group vs. pyridine ring).
- Transition states for reactions like phosphorylation or cross-coupling, enabling mechanistic predictions .
- Solvent effects on reaction kinetics, critical for designing solvent-dependent protocols.
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts) for this compound derivatives?
Discrepancies may arise from tautomerism or dynamic effects. Mitigation approaches include:
Q. How can this compound be functionalized to enhance its utility in medicinal chemistry?
Strategic modifications include:
- Phosphorylation : Introducing phosphonate groups via photoinduced reactions to improve bioavailability .
- Fluorination : Substituting hydrogen with fluorine at specific positions to modulate electronic properties and metabolic stability, as seen in fluorinated pyridine-based probes .
- Biopolymer conjugation : Covalent linkage to peptides or enzymes to study protein-ligand interactions .
Q. What are the limitations of current synthetic routes to this compound, and how can they be addressed?
Key limitations include:
- Low scalability due to multi-step protection/deprotection sequences.
- Sensitivity to oxidative conditions , leading to hydroxyl group degradation. Solutions involve:
- Developing one-pot methodologies to reduce intermediate isolation steps.
- Exploring metal-free catalysis to enhance robustness under ambient conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
